1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol
Description
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine and methyl groups at positions 4 and 5, respectively, linked to a piperidin-3-ol moiety.
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-12-10(13-9(7)11)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHFBOJVAVGNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials, such as 4-chloro-5-methylpyrimidine, with reagents like piperidine under controlled conditions.
Introduction of the hydroxyl group: The hydroxyl group can be introduced through various methods, including oxidation reactions using oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have shown that 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
-
Anticancer Properties
- Preliminary investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it effectively inhibits cell proliferation in specific cancer lines, suggesting a pathway for further drug development aimed at treating malignancies .
-
Neurological Research
- The compound's structural similarity to known neuroactive substances positions it as a candidate for exploring treatments for neurological disorders. Research is ongoing to assess its efficacy in modulating neurotransmitter systems, which could lead to developments in treating conditions such as depression or anxiety .
Agricultural Applications
- Pesticidal Activity
- Herbicide Development
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry (2023) | Inhibition of bacterial growth in vitro; potential antibiotic candidate. |
| Anticancer | Cancer Research Journal (2022) | Induction of apoptosis in cancer cell lines; promising anticancer agent. |
| Pesticidal Activity | Agricultural Sciences Journal (2023) | Effective against common pests; potential alternative to synthetic pesticides. |
| Polymer Chemistry | Materials Science Journal (2022) | Enhanced thermal stability and strength in polymer composites. |
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol with structurally related compounds based on substituents, synthesis, and physicochemical properties.
Structural and Functional Differences
Core Heterocycle : The target compound’s pyrimidine ring distinguishes it from benzodioxole or furan-containing analogs (e.g., 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol and 2-(5-Methylfuran-2-yl)piperidin-3-ol). Pyrimidines are more electron-deficient, enhancing reactivity in cross-coupling or substitution reactions .
Substituent Effects : The 4-chloro-5-methylpyrimidine group likely increases lipophilicity compared to benzodioxole (polar oxygen-rich) or furan (smaller heterocycle) substituents. This could influence solubility and bioavailability.
Synthesis : The benzodioxole derivative is synthesized via nucleophilic substitution (piperidine + piperonyl chloride), followed by oxidation to form ketones . The target compound may follow similar steps, with pyrimidine chlorides as electrophiles.
Physicochemical Properties
- Spectroscopic Data : Analogs like 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol are characterized by NMR, IR, and HRMS, confirming regiochemistry and purity . The target compound would require analogous validation.
Biological Activity
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ol is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties. Its molecular formula is with a molecular weight of 227.69 g/mol. This compound features a piperidine ring substituted with a pyrimidine moiety, which may influence its biological interactions.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261234-70-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chlorine and methyl groups on the pyrimidine ring may enhance its binding affinity and selectivity towards biological targets, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
2. Anticancer Properties
Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. In particular, it has been evaluated for its effects on breast and prostate cancer cells, where it appears to induce apoptosis and inhibit cell cycle progression.
3. Neurological Effects
Investigations into the neuroprotective effects of this compound suggest it may have potential applications in treating neurodegenerative diseases. It is hypothesized that the compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, emphasizing its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Research conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Comparative Analysis
To further understand the biological implications of this compound, it can be compared with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
